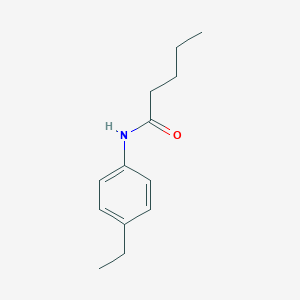

N-(4-ethylphenyl)pentanamide

Description

N-(4-Ethylphenyl)pentanamide is an amide derivative featuring a pentanamide chain attached to a 4-ethylphenyl group. These compounds share a core pentanamide structure but differ in substituents on the aromatic ring, which critically influence their physicochemical and pharmacological profiles .

Key properties of N-(4-methoxyphenyl)pentanamide (as a close analog) include:

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-(4-ethylphenyl)pentanamide |

InChI |

InChI=1S/C13H19NO/c1-3-5-6-13(15)14-12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3,(H,14,15) |

InChI Key |

QEYIRNQLHQARON-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=C(C=C1)CC |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (N4MP)

Structural Differences :

- Substituent: Methoxy (-OCH₃) at the para position of the phenyl ring.

- Key Findings: Anthelmintic Activity: Exhibits time- and concentration-dependent activity against Toxocara canis larvae, immobilizing 100% at 50 mM after 72 hours, comparable to albendazole . Drug-Likeness: Adheres to Lipinski’s Rule of Five, with favorable logP (2.40), high topological polar surface area (TPSA = 46.1 Ų), and good gastrointestinal absorption . Synthetic Accessibility: Synthesized in 69% yield via amidation of 4-anisidine and pentanoic acid, requiring simpler steps than albendazole .

Table 1: Pharmacokinetic Comparison with Albendazole

| Parameter | N-(4-Methoxyphenyl)Pentanamide | Albendazole |

|---|---|---|

| Water Solubility (LogS) | -3.05 | -4.12 |

| LogP | 2.40 | 3.12 |

| BBB Penetration | Yes | No |

| CYP Inhibition | Yes | Yes |

| Synthetic Complexity | Low | High |

Data sourced from in silico SwissADME predictions and experimental studies .

Piperazine-Functionalized Pentanamide Derivatives

Structural Differences :

Sulfonamide Derivatives (e.g., N4-Valeroylsulfathiazole)

Structural Differences :

- Core: Sulfonamide group replaces the phenyl ring.

- Key Findings :

- Antitubercular Activity : Derivatives like N4-Valeroylsulfathiazole (23) and N4-Valeroylsulfamerazine (21) exhibit antitubercular properties, with FTIR confirming amide and sulfonyl functional groups .

- Physicochemical Properties : Higher molecular weights (~300–350 g/mol) and reduced BBB penetration compared to N4MP .

Secondary Amide Liquid Crystals

Structural Differences :

- Substituents: Biphenyl-ethynyl groups (e.g., N-(4-((4′-pentylbiphenyl)ethynyl)phenyl)pentanamide).

Critical Analysis of Comparative Data

Pharmacological Efficacy

- N4MP vs. Albendazole : While both show anthelmintic activity, N4MP’s delayed onset (72 hours vs. 48 hours for 100% larval death) is offset by its superior safety profile .

- Piperazine Derivatives : Lack antiparasitic activity but demonstrate selectivity for neurological targets, highlighting substituent-dependent applications .

Toxicity and Selectivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.